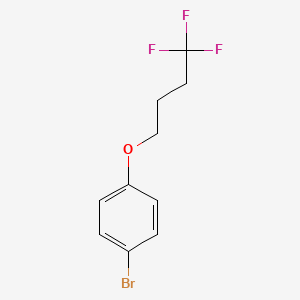

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4,4,4-trifluorobutoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-8-2-4-9(5-3-8)15-7-1-6-10(12,13)14/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCRHOPLAYFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4,4,4-Trifluorobutoxy)bromobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,4-Trifluorobutoxy)bromobenzene, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. While not a widely cataloged reagent, its unique structural combination of a brominated phenyl ring and a terminal trifluoromethyl group connected by a butoxy linker offers a versatile platform for molecular design. The bromine atom serves as a key functional handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluorobutoxy moiety is anticipated to confer desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly sought after in the development of novel pharmaceuticals and advanced materials. This guide outlines a robust synthetic protocol, predicts key chemical and physical properties, and explores the reactivity and potential applications of this compound, providing a foundational resource for its utilization in research and development.

Introduction and Strategic Importance

4-(4,4,4-Trifluorobutoxy)bromobenzene is an aryl halide featuring a trifluoroalkyl ether substituent. The strategic importance of this molecule lies in the orthogonal reactivity of its two primary functional domains:

-

The Bromobenzene Moiety : The bromine atom is a versatile precursor for a wide array of synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of diverse substituents, making it an invaluable building block for combinatorial chemistry and targeted synthesis.

-

The 4,4,4-Trifluorobutoxy Group : The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating various properties. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve bioavailability by altering lipophilicity. The butoxy spacer provides conformational flexibility and further fine-tunes the lipophilic character of the molecule.

The combination of these two features in a single molecule makes 4-(4,4,4-Trifluorobutoxy)bromobenzene a highly attractive scaffold for the synthesis of novel bioactive compounds and functional materials.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for 4-(4,4,4-Trifluorobutoxy)bromobenzene, the following properties are predicted based on the analysis of structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀BrF₃O |

| Molecular Weight | 283.09 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated in the range of 220-240 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br), 6.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to O), 4.00 (t, J = 6.4 Hz, 2H, -OCH₂-), 2.30-2.15 (m, 2H, -CH₂-), 2.10-1.95 (m, 2H, -CH₂CF₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5 (C-O), 132.5 (CH ortho to Br), 126.5 (q, J ≈ 277 Hz, CF₃), 116.5 (CH ortho to O), 114.0 (C-Br), 66.5 (-OCH₂-), 30.5 (q, J ≈ 30 Hz, -CH₂CF₃), 22.0 (-CH₂-) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -66.5 (t, J ≈ 10 Hz, -CF₃) |

| IR (neat) | ν (cm⁻¹) ≈ 2950 (C-H), 1590, 1490 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-F) |

Synthesis and Characterization

A practical and efficient approach for the synthesis of 4-(4,4,4-Trifluorobutoxy)bromobenzene is the Williamson ether synthesis.[1][2][3] This method involves the O-alkylation of 4-bromophenol with a suitable 4,4,4-trifluorobutyl electrophile, such as 4,4,4-trifluorobutyl bromide or tosylate.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 4-(4,4,4-Trifluorobutoxy)bromobenzene.

Detailed Experimental Protocol

Materials:

-

4-Bromophenol (1.0 eq)

-

4,4,4-Trifluorobutyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-bromophenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Add 4,4,4-trifluorobutyl bromide to the mixture.

-

Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4,4,4-Trifluorobutoxy)bromobenzene.

Self-Validation: The structure and purity of the synthesized compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Reactivity and Synthetic Utility

The bromine atom on the aromatic ring is the primary site of reactivity, serving as a versatile handle for the introduction of various functional groups through metal-catalyzed cross-coupling reactions. The electron-donating nature of the alkoxy group can influence the reactivity of the aryl bromide in these transformations.

Caption: Key cross-coupling reactions of 4-(4,4,4-Trifluorobutoxy)bromobenzene.

Causality in Experimental Choices:

-

Palladium Catalysis: Palladium complexes are the catalysts of choice for these transformations due to their ability to efficiently undergo oxidative addition into the aryl-bromine bond, a key step in the catalytic cycle.

-

Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical and can significantly impact reaction efficiency and scope. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed in Buchwald-Hartwig aminations to promote reductive elimination.

-

Base Selection: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from 4-(4,4,4-Trifluorobutoxy)bromobenzene are prevalent in a wide range of biologically active molecules and functional materials.

-

Medicinal Chemistry: This building block can be used to synthesize analogs of existing drugs or to build novel scaffolds for screening. The trifluorobutoxy tail can probe hydrophobic pockets in protein binding sites and enhance pharmacokinetic properties. For instance, the biaryl structures derived from Suzuki couplings are common in kinase inhibitors and other targeted therapies.

-

Agrochemicals: The introduction of fluorinated groups is a common strategy to increase the efficacy and environmental stability of pesticides and herbicides.

-

Organic Electronics: Arylamines and stilbene derivatives, accessible through Buchwald-Hartwig and Heck couplings respectively, are core components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluorobutoxy group can be used to tune the electronic properties and solubility of these materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(4,4,4-Trifluorobutoxy)bromobenzene is not available, appropriate safety precautions should be taken based on the properties of similar compounds like bromobenzene and other fluorinated aromatics.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4,4,4-Trifluorobutoxy)bromobenzene represents a valuable, albeit underutilized, building block for chemical synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with the versatile reactivity of the aryl bromide moiety, provides access to a diverse range of complex molecules. The presence of the trifluorobutoxy group is expected to impart beneficial properties for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

Edubirdie. Williamson Ether Synthesis Lab 3. University of Georgia. CHEM 2212. [Link].

-

The Williamson Ether Synthesis. [Link].

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link].

Sources

An In-depth Technical Guide to 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic ether that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a brominated phenyl ring with a trifluorobutoxy chain, offer medicinal chemists a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of molecular diversity. Simultaneously, the trifluorobutoxy group can significantly influence the pharmacokinetic properties of a molecule, often enhancing metabolic stability and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene, with a particular focus on its role in the development of innovative therapeutics.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number: 622387-06-8 . While "1-Bromo-4-(4,4,4-trifluorobutoxy)benzene" is the most commonly used name, it is important to be aware of potential synonyms to ensure comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Identifier | Value |

| IUPAC Name | 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene |

| CAS Number | 622387-06-8 |

| Molecular Formula | C₁₀H₁₀BrF₃O |

| Molecular Weight | 283.09 g/mol |

| Alternative Names | 4-(4,4,4-Trifluorobutoxy)bromobenzene, 1-(4-Bromophenoxy)-4,4,4-trifluorobutane |

Physicochemical Properties

Detailed experimental data on the physical properties of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-4-fluorobenzene, we can infer some of its characteristics.[1] It is likely a liquid at room temperature with a relatively high boiling point. The presence of the trifluoromethyl group and the bromine atom contributes to a higher density compared to unsubstituted benzene derivatives.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid | Based on similar halogenated aromatic ethers.[2] |

| Boiling Point | > 200 °C at atmospheric pressure | Higher than related compounds like 1-bromo-4-fluorobenzene (150 °C) due to increased molecular weight. |

| Melting Point | Not readily available | Likely below room temperature. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Typical for non-polar aromatic compounds. |

Synthesis and Purification

The most logical and widely practiced method for the synthesis of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is the Williamson ether synthesis .[3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-bromophenol with a suitable 4,4,4-trifluorobutyl halide.

Reaction Scheme: Williamson Ether Synthesis

Caption: General workflow for the synthesis of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[4]

Materials:

-

4-Bromophenol

-

1-Bromo-4,4,4-trifluorobutane or 1-Iodo-4,4,4-trifluorobutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in DMF or acetonitrile, add potassium carbonate (1.5-2.0 equivalents). If using sodium hydride, add it portion-wise to the solution of 4-bromophenol at 0 °C and allow the mixture to stir until hydrogen evolution ceases.

-

Addition of Alkyl Halide: Add 1-bromo-4,4,4-trifluorobutane or 1-iodo-4,4,4-trifluorobutane (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene can be purified using standard laboratory techniques.

-

Column Chromatography: This is a common and effective method for purifying organic compounds.[5] A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The less polar product will elute from the column, separating it from more polar impurities.

-

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[6] A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Caption: A typical purification workflow for 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the trifluorobutoxy chain. The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show multiplets corresponding to the -OCH₂-, -CH₂-, and -CH₂CF₃ protons, with coupling to each other and to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being shifted upfield due to the "heavy atom effect".[8] The carbons of the trifluorobutoxy chain will also be visible, with the carbon bearing the CF₃ group showing a characteristic quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the trifluorobutyl group or cleavage of the ether bond.

Applications in Drug Development

The primary utility of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene in drug development lies in its role as a versatile intermediate. The bromine atom allows for the introduction of various functional groups through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid synthesis of compound libraries for screening.

Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors

Recent patent literature has highlighted the use of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene in the synthesis of novel inhibitors of Monoacylglycerol Acyltransferase 2 (MGAT2).[9][10] MGAT2 is an enzyme involved in the absorption of dietary fat in the small intestine. Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[11] The trifluorobutoxy-substituted phenyl moiety derived from this intermediate is a key structural feature in these potent and selective inhibitors.

Caption: The role of MGAT2 inhibitors in metabolic disease therapy.

Protease Inhibitors

The structural motif of a substituted bromobenzene is also found in various protease inhibitors.[12] Proteases are a class of enzymes that play critical roles in many physiological and pathological processes, including viral replication and cancer progression. While direct use of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene in a known protease inhibitor is not explicitly detailed in the available literature, its potential as a starting material for the synthesis of such compounds is significant due to the established importance of halogenated and fluorinated phenyl groups in achieving potent and selective protease inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its strategic combination of a reactive bromine handle and a metabolism-modulating trifluorobutoxy group makes it an attractive starting material for the development of novel therapeutics. The growing interest in this compound, as evidenced by its use in the synthesis of promising MGAT2 inhibitors, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry. As the quest for new and effective treatments for metabolic diseases and other challenging therapeutic areas continues, the utility of well-designed building blocks like 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is poised to expand.

References

-

What is 1-Bromo-4-fluorobenzene - Properties & Specifications. (n.d.). Retrieved February 15, 2026, from [Link]

-

1-Bromo-4-(trifluoromethoxy)benzene. PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

- Dihydropyridinone MGAT2 inhibitors. Google Patents. (n.d.).

-

Protease inhibitors for treatment or prevention of coronavirus disease. PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors. PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

recrystallization & purification of N-bromosuccinimide. YouTube. (2021, February 6). Retrieved February 15, 2026, from [Link]

-

column chromatography & purification of organic compounds. YouTube. (2021, February 9). Retrieved February 15, 2026, from [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors. PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. (2023, January 15). Retrieved February 15, 2026, from [Link]

-

Supporting Information for. The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES. EPO. (2011, February 16). Retrieved February 15, 2026, from [Link]

-

Identification and design of a novel series of MGAT2 inhibitors. ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]

-

Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Characterizing Small Molecules with NMR. News-Medical. (2019, April 11). Retrieved February 15, 2026, from [Link]

-

T 0314/20. epo.org. (2023, November 16). Retrieved February 15, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved February 15, 2026, from [Link]

-

Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors. PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. (2018, January 10). Retrieved February 15, 2026, from [Link]

Sources

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]

- 4. news-medical.net [news-medical.net]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. Patent landscape for discovery of promising acyltransferase DGAT and MGAT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US9822074B2 - Dihydropyridinone MGAT2 inhibitors - Google Patents [patents.google.com]

- 9. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease inhibitors for treatment or prevention of coronavirus disease - Patent WO-2021226546-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling with 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Part 1: Executive Summary & Compound Profile

Introduction

This application note details the protocol for utilizing 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (CAS: N/A for specific isomer, analogous to broad class of fluorinated aryl bromides) in Suzuki-Miyaura cross-coupling reactions. This building block is increasingly critical in medicinal chemistry for installing the 4,4,4-trifluorobutoxy motif , a lipophilic and metabolically stable ether linkage that modulates physicochemical properties (LogP, metabolic stability) without introducing the chemical instability associated with some fluorinated alkyls.

Substrate Analysis

-

Compound: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

-

Role: Electrophile (Aryl Halide)

-

Electronic Nature: Electron-Rich (Deactivated). The alkoxy group at the para-position acts as a strong

-donor (resonance), increasing electron density on the benzene ring. -

Implication: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step (RDS). Unlike electron-deficient aryl bromides (e.g., 4-bromonitrobenzene), this substrate requires a catalyst system with electron-rich ligands to facilitate oxidative addition.

| Property | Value/Description | Impact on Protocol |

| Leaving Group | Bromide (-Br) | Good reactivity; slower than Iodide, faster than Chloride. |

| Substituent | -O(CH2)3CF3 | Electron Donating Group (EDG). Increases ring electron density. |

| Solubility | Lipophilic | Soluble in Toluene, THF, Dioxane. Insoluble in water. |

| Stability | High | Ether linkage is robust; CF3 group prevents terminal oxidation. |

Part 2: Mechanistic Insights & Catalyst Selection

To achieve high yields (>90%), the catalytic cycle must address the electron-rich nature of the substrate.

The Catalytic Cycle (Adapted for Electron-Rich Arenes)

The standard Suzuki cycle involves three steps. For this specific substrate, Oxidative Addition is the critical bottleneck.

Figure 1: Catalytic cycle highlighting the rate-limiting Oxidative Addition step caused by the electron-donating trifluorobutoxy group.

Catalyst Strategy

-

Standard Workhorse: Pd(dppf)Cl2·DCM . The bidentate ferrocenyl ligand prevents

-hydride elimination (not an issue here) and provides a robust steric environment. It is air-stable and effective for 80% of couplings. -

High-Performance: XPhos Pd G2 or Pd2(dba)3 + SPhos . These bulky, electron-rich Buchwald ligands accelerate oxidative addition into electron-rich aryl halides. Use this if the coupling partner (boronic acid) is sterically hindered (ortho-substituted).

Part 3: Experimental Protocols

Protocol A: General "Workhorse" Method

Recommended for initial screening and unhindered boronic acids.

Materials:

-

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·DCM) (3-5 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), K2CO3 (3.0 mmol, 415 mg), and Pd(dppf)Cl2·DCM (0.03 mmol, 25 mg).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.[1]

-

Add Liquids: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Add Substrate: Add 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 mmol) via syringe. (If the substrate is solid, add it in step 1).

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by HPLC or TLC.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL). Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Method (Sterically Demanding)

Use if Protocol A fails or yields are <50%.

Materials:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

-

Solvent: THF / Water (10:1)

Procedure:

-

Follow the setup in Protocol A.

-

Use XPhos Pd G2 precatalyst. This generates the active monoligated Pd(0) species at room temperature.

-

Heat to 60 °C (milder conditions are often sufficient due to higher catalyst activity).

-

Reaction times are typically shorter (1–4 hours).

Part 4: Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions based on experimental observations.

Figure 2: Troubleshooting logic for Suzuki coupling of electron-rich aryl bromides.

Key Troubleshooting Tips

-

Homocoupling (Ar'-Ar'): If the boronic acid couples with itself, it indicates the presence of Oxygen or that the Transmetallation is too slow relative to the oxidative consumption of the boronic acid. Action: Degas solvents more thoroughly (sparge with Ar for 15 mins) and ensure the system is sealed.

-

Protodeboronation: If the boronic acid loses the B(OH)2 group, the reaction pH may be too high or the temperature too aggressive. Action: Switch to a milder base like NaHCO3 or use anhydrous conditions (Toluene/Cs2CO3).

-

Low Conversion: The electron-rich ether deactivates the ring. Action: Increase temperature to 100 °C or switch to SPhos or RuPhos ligands which are specifically designed for deactivated aryl halides.

Part 5: Safety & Handling

-

Fluorinated Compounds: While the trifluorobutoxy group is chemically stable, thermal decomposition at very high temperatures (>200 °C) can release HF. Do not overheat.

-

Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

-

Boronic Acids: Generally low toxicity, but handle with gloves to prevent absorption.

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.

Sources

Precision Protocol: Pd-Catalyzed Cross-Coupling of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Topic: Palladium-catalyzed cross-coupling of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Fluorinated Ether Advantage

In modern medicinal chemistry, the 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene scaffold represents a critical "privileged structure." Unlike simple methoxy or ethoxy ethers, the 4,4,4-trifluorobutoxy tail offers a strategic balance of physicochemical properties:

-

Metabolic Stability: The terminal

group blocks metabolic oxidation at the -

Lipophilicity Modulation: The fluorinated chain increases

moderately compared to non-fluorinated analogs, enhancing membrane permeability without the solubility penalty often seen with long alkyl chains. -

Electronic Profile: The oxygen atom acts as a

-donor (resonance), making the aryl ring electron-rich. However, the strong

This guide provides optimized protocols for functionalizing this scaffold via Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, addressing the specific reactivity challenges posed by electron-rich aryl bromides.

Mechanistic Insight & Catalyst Selection

The Challenge: Oxidative Addition

Aryl bromides with para-alkoxy substituents are electron-rich. In the catalytic cycle, the Oxidative Addition (OA) of the C-Br bond to the Pd(0) center is the rate-determining step (RDS) for these substrates.

-

Problem: Electron-rich rings stabilize the C-Br bond, making OA slower compared to electron-deficient arenes (e.g., 4-bromobenzonitrile).

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or

). These ligands increase the electron density on the Palladium center, accelerating the oxidative addition step.

Diagram 1: Catalytic Cycle Dynamics

The following diagram illustrates the catalytic cycle, highlighting the critical ligand influence on the oxidative addition step for this specific substrate.

Caption: The Pd-catalyzed cycle. For 4-alkoxy bromides, electron-rich ligands (L) are crucial to drive the Oxidative Addition (Red Arrow).

Application Note A: Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives (e.g., 4'-(4,4,4-trifluorobutoxy)-[1,1'-biphenyl]-4-carbonitrile).

Protocol Design Rationale

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is robust, but for sterically demanding or highly electron-rich cases, Pd₂(dba)₃ + SPhos is superior. We recommend the SPhos system for maximum yield.

-

Base: K₃PO₄ (anhydrous) is preferred over carbonates for electron-rich substrates to prevent protodeboronation of the coupling partner.

-

Solvent: A Toluene/Water (10:1) biphasic system ensures solubility of the lipophilic fluorinated ether while dissolving the inorganic base.

Step-by-Step Protocol

-

Preparation:

-

Charge a reaction vial with 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 equiv).

-

Add Aryl Boronic Acid (1.2 equiv).

-

Add K₃PO₄ (2.0 equiv).

-

Add SPhos (2 mol%) and Pd₂(dba)₃ (1 mol%). Note: Premixing catalyst and ligand in solvent for 5 mins is best practice.

-

-

Solvent Addition:

-

Add degassed Toluene and Water (10:1 ratio). Concentration should be ~0.2 M relative to the bromide.

-

-

Reaction:

-

Seal the vial and heat to 80–100 °C for 12–16 hours.

-

Monitoring: Check by LC-MS. The starting bromide (Rt ~ high due to fluorine) should disappear.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water and brine.

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The fluorinated tail often aids separation due to distinct retention times.

-

Application Note B: Buchwald-Hartwig Amination

Objective: Synthesis of aniline derivatives (e.g., N-aryl-4-(4,4,4-trifluorobutoxy)aniline).

Protocol Design Rationale

-

Ligand: BrettPhos or RuPhos are the gold standards for coupling primary and secondary amines with electron-rich aryl halides.

-

Base: NaOtBu (Sodium tert-butoxide) is standard. If the substrate contains base-sensitive groups (e.g., esters), switch to Cs₂CO₃ .

-

Precatalyst: Use BrettPhos Pd G4 precatalyst for ease of handling and precise stoichiometry.

Step-by-Step Protocol

-

Preparation:

-

In a nitrogen-filled glovebox (or using strict Schlenk technique), add 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 equiv).

-

Add Amine (1.2 equiv).

-

Add NaOtBu (1.4 equiv).

-

Add BrettPhos Pd G4 (1–2 mol%).

-

-

Reaction:

-

Add anhydrous, degassed 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

-

Stir at 80–100 °C for 4–12 hours.

-

-

Workup:

Comparative Data & Optimization

The following table summarizes expected performance based on ligand choice for this specific substrate class.

| Parameter | SPhos (Suzuki) | PPh₃ (Suzuki) | BrettPhos (Amination) | BINAP (Amination) |

| Electronic Match | Excellent (e- rich) | Poor (Neutral) | Excellent (Bulky/e- rich) | Moderate |

| Yield (Est.) | >90% | 50–70% | >85% | 40–60% |

| Temp Required | 60–80 °C | 100 °C+ | 80 °C | 100 °C+ |

| Reaction Time | 4–8 hrs | 12–24 hrs | 4–8 hrs | 12–24 hrs |

Experimental Workflow Visualization

Caption: Optimized workflow for cross-coupling of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[3]

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Organic Process Research & Development, 17, 1218. Link

Sources

Synthesis of fluorinated biaryl ethers using aryl bromides

Application Note: Strategic Synthesis of Fluorinated Biaryl Ethers via Metal-Catalyzed Cross-Coupling

Executive Summary

Fluorinated biaryl ethers are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability and modulated lipophilicity compared to their non-fluorinated counterparts. However, the synthesis of these motifs is complicated by the unique electronic properties of fluorine.

This guide provides two distinct, field-validated protocols for synthesizing fluorinated biaryl ethers from aryl bromides:

-

Method A (Palladium-Catalyzed): The high-performance "Gold Standard" utilizing tBuBrettPhos Pd G3 , ideal for electron-deficient fluorophenols and late-stage functionalization.

-

Method B (Copper-Catalyzed): The robust, cost-effective "Workhorse" utilizing CuI/Picolinic Acid , suitable for scale-up and sterically hindered substrates.

Mechanistic Considerations: The "Fluorine Effect"

Before selecting a protocol, one must understand how fluorine substitution alters the reaction landscape.

-

Fluorine on the Phenol (Nucleophile): Fluorine is highly electronegative. A fluoro-group on the phenol ring (especially para or ortho) significantly increases the acidity of the -OH group (lower pKa). While deprotonation is easier, the resulting phenoxide is less nucleophilic .

-

Consequence: Standard Ullmann conditions often fail. You require a catalyst system with an electron-rich ligand (like tBuBrettPhos) to facilitate the reductive elimination step.

-

-

Fluorine on the Aryl Bromide (Electrophile): Fluorine withdraws electron density from the ring, facilitating oxidative addition. However, if the ring is highly electron-deficient (e.g., fluoro-nitro-benzene), the base alone may trigger a background Nucleophilic Aromatic Substitution (

) reaction, leading to regioisomer mixtures.

Decision Matrix: Selecting the Right Method

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate electronics and process constraints.

Method A: Palladium-Catalyzed Cross-Coupling

Best for: Highly fluorinated phenols, mild conditions, and high-value intermediates.

This protocol utilizes the tBuBrettPhos Pd G3 precatalyst.[1][2][3] The bulky, electron-rich biaryl phosphine ligand facilitates the difficult reductive elimination of the electron-poor fluorophenoxide.

Reagents & Materials

| Component | Role | Specification |

| Catalyst | Precatalyst | tBuBrettPhos Pd G3 (2.0 mol%) |

| Ligand | (Optional) | tBuBrettPhos (Only if not using G3) |

| Base | Deprotonation | Cs₂CO₃ (3.0 equiv, anhydrous) |

| Solvent | Medium | Toluene (Anhydrous, degassed) |

| Temp | Energy | 50°C – 80°C |

Step-by-Step Protocol

-

Preparation: Oven-dry a reaction vial (screw-cap) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Aryl Bromide (1.0 mmol), Fluorinated Phenol (1.2 mmol), Cs₂CO₃ (978 mg, 3.0 mmol), and tBuBrettPhos Pd G3 (17 mg, 0.02 mmol) to the vial.

-

Note: If the aryl bromide is a liquid, add it in step 4.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Syringe in anhydrous Toluene (2.0 mL, 0.5 M concentration).

-

Reaction: Place the vial in a pre-heated block at 50°C .

-

Optimization: If conversion is <50% after 2 hours, increase temperature to 80°C. Highly deficient phenols often require the higher temperature.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Mechanism of Action (Pd-Cycle)

Figure 2: The catalytic cycle of Pd-catalyzed etherification.[4] The bulky tBuBrettPhos ligand is crucial for the final Reductive Elimination step.

Method B: Copper-Catalyzed Ullmann Coupling

Best for: Large scale, ortho-substituted phenols, and cost reduction.

While historically requiring harsh conditions, the use of Picolinic Acid as a ligand allows this reaction to proceed at moderate temperatures (80-90°C) with excellent yields.

Reagents & Materials

| Component | Role | Specification |

| Catalyst | Metal Source | CuI (Copper(I) Iodide) (10 mol%) |

| Ligand | Accelerator | Picolinic Acid (20 mol%) |

| Base | Deprotonation | K₃PO₄ (2.0 equiv, anhydrous) |

| Solvent | Medium | DMSO (Dimethyl sulfoxide) |

| Temp | Energy | 80°C – 110°C |

Step-by-Step Protocol

-

Preparation: Use a sealable pressure tube.

-

Charging: Add CuI (19 mg, 0.1 mmol), Picolinic Acid (24.6 mg, 0.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Aryl Bromide (1.0 mmol), and Fluorinated Phenol (1.2 mmol).

-

Solvent: Add DMSO (2.0 mL).

-

Critical: DMSO must be dry. Water kills the catalytic activity of Cu.

-

-

Degassing: Sparge the solution with Argon for 5 minutes. (Copper(I) is prone to oxidation to inactive Cu(II) in air).

-

Reaction: Seal the tube and heat to 90°C for 12–24 hours.

-

Visual Check: The reaction mixture should remain a consistent color (often greenish-blue or dark). If it turns black and precipitates early, the catalyst has decomposed (likely oxygen leak).

-

-

Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer with brine to remove DMSO.

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Pd) | Catalyst poisoning or inactive precatalyst. | Switch to tBuBrettPhos Pd G3 (precatalyst) instead of generating Pd(0) in situ. Ensure reagents are amine-free. |

| Hydrodehalogenation | Switch solvent from Isopropanol/Alcohol to Toluene . Lower temperature. | |

| Regioisomers ( | Base is too strong; Aryl Bromide is too electron-poor. | Switch base from Cs₂CO₃ to K₃PO₄ . Lower temperature to 50°C. |

| Cu-Cat turns black | Oxidation of Cu(I) to Cu(0)/Cu(II). | Improve degassing (freeze-pump-thaw). Add a reducing agent like Ascorbic Acid (5 mol%). |

References

-

Palladium Protocol (tBuBrettPhos)

-

Copper Protocol (Picolinic Acid)

-

Medicinal Chemistry Context

- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents

- Source: Molecules (2023) - General Context Reference

-

URL:[Link] (Landing Page)

Sources

- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of fluorinated alkyl aryl ethers by palladium-catalyzed C–O cross-coupling | Department of Chemistry [chem.ox.ac.uk]

- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Grignard Formation with 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Case ID: GRIG-F3-ARYL-001 Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Critical)

Executive Summary: The Substrate Profile

You are working with 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene .[1] Before troubleshooting, we must characterize the substrate's behavior in a Grignard system:

-

The Halide: Aryl bromides are generally less reactive than alkyl bromides or aryl iodides. They often require higher activation energy (heat) or active catalyst surfaces to initiate.

-

The Tail (

):-

Solubility: The fluorinated tail increases lipophilicity. While standard diethyl ether (

) might work, THF (Tetrahydrofuran) is the superior solvent here. It offers better solubility for the fluorinated segment and coordinates more strongly to Magnesium, stabilizing the forming Grignard species. -

Electronic Effect: The electron-withdrawing

group is insulated by three methylene carbons and an oxygen atom. It will not significantly deactivate the aromatic ring toward oxidative addition, nor will it make the protons acidic enough to quench the Grignard under standard conditions. -

Coordination: The ether oxygen is in the para position relative to the bromide. It is too distant to form a stable intramolecular chelate with the Mg center, so it will not facilitate "directed" insertion.

-

Module 1: Pre-Reaction Diagnostic (Tier 1 Support)

Issue: "The reaction won't start." Root Cause Probability: Moisture (80%), Oxide Layer (15%), Dilution (5%).

Before attempting exotic initiation methods, verify these critical parameters.

| Parameter | Specification | Why it matters |

| Solvent (THF) | Grignards are stronger bases than nucleophiles. Any water will immediately protonate the forming phenyl anion, producing the reduced arene (Ph-H) and killing the surface activity. | |

| Magnesium | Turnings (Grignard grade) | Powder oxidizes too fast; ribbon has low surface area. Turnings are the "Goldilocks" zone. |

| Concentration | Too dilute = reaction kinetics are too slow to sustain the exotherm needed to clean the Mg surface. | |

| Atmosphere | Argon or Nitrogen |

Module 2: Initiation Protocols (Tier 2 Support)

If standard reflux fails, do not simply add more bromide. This leads to a dangerous "induction period" followed by a runaway thermal event. Use these step-by-step escalation protocols.

Visual Guide: Troubleshooting Logic Flow

Figure 1: Decision matrix for initiating stubborn aryl bromide Grignard reactions.

Protocol A: The "DIBAL-H" Surface Clean (High Success Rate)

Recommended for aryl halides that are sluggish due to oxide passivation. Mechanism: DIBAL-H acts as a scavenger for moisture and oxygen and chemically reduces the MgO layer on the metal surface, exposing fresh Mg(0) [1].

-

Suspend Mg turnings (1.1 equiv) in anhydrous THF.

-

Add 0.01 - 0.05 equiv of DIBAL-H (1M in Hexanes/THF).

-

Stir for 5 minutes at room temperature.

-

Add 10% of your trifluorobutoxy-aryl bromide.

-

Heat to gentle reflux.[2][3] Initiation is usually instantaneous (indicated by turbidity/graying).

Protocol B: Entrainment with 1,2-Dibromoethane

The classic method. Use if DIBAL-H is unavailable.

Mechanism: 1,2-Dibromoethane reacts with Mg to form ethene and

-

Cover Mg turnings with minimal THF.[4]

-

Add 0.1 equiv of 1,2-dibromoethane.

-

Wait for vigorous bubbling (ethene gas).

-

Immediately add the first portion of your substrate while the surface is active.

Module 3: The "Turbo Grignard" Alternative (Tier 3 Support)

Issue: "Direct insertion yields are low (<50%)" or "Wurtz coupling is dominating."

Solution: Switch to Magnesium-Halogen Exchange using the Knochel-Hauser base (

Why this works: Instead of relying on the heterogeneous reaction of Mg(0) + R-Br (which requires heat and causes radical side reactions), you react your aryl bromide with a pre-formed, soluble Grignard reagent. The Lithium Chloride breaks up the Grignard aggregates, accelerating the exchange rate by orders of magnitude [2].

Visual Guide: Mechanism of Action

Figure 2: The Knochel-Hauser exchange pathway avoids the formation of radical intermediates common in direct insertion.

Protocol: Mg-Halogen Exchange[6][7]

-

Dissolve 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -15°C (ice/salt bath). Note: Aryl bromides exchange slower than iodides, so -78°C is too cold; 0°C to -15°C is optimal.

-

Add

(1.1 equiv, commercially available ~1.3M in THF) dropwise. -

Stir at -15°C to 0°C for 1–2 hours.

-

Monitor by GC-MS (quench a small aliquot with water; look for the reduced product 1-(4,4,4-trifluorobutoxy)benzene).

-

Use immediately once conversion >95%.

Module 4: FAQ & Troubleshooting

Q: My reaction turns black and sludge forms, but yield is low. What is this? A: This is likely Wurtz Coupling (homocoupling).

-

Chemistry:

. -

Fix: This happens when local concentration of halide is too high near the Mg surface.

-

Dilute your halide feed solution (1:5 ratio with THF).

-

Add the halide slower (dropwise).

-

Lower the temperature (if possible, though this risks stopping initiation).

-

Best Fix: Switch to the Turbo Grignard method (Module 3), which eliminates radical coupling.

-

Q: Can I use Diethyl Ether (

Q: How do I store the reagent once made?

A: Do not store it. The

References

-

DIBAL-H Activation: Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.[5] Organic Process Research & Development, 6(6), 906–910.

-

Turbo Grignard (Knochel-Hauser): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition, 43(25), 3333–3336.

- General Grignard Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Organometallics).

Sources

Stability of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene under basic conditions

Welcome to the technical support center for 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique combination of an aryl bromide, an ether linkage, and a terminal trifluoro group presents specific challenges and opportunities. This document provides in-depth answers to frequently asked questions and troubleshooting guides for common experimental issues, with a focus on the compound's stability under basic conditions.

Part 1: Frequently Asked Questions (FAQs) - Stability and Reactivity

This section addresses the fundamental stability of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene under the basic conditions frequently employed in modern organic synthesis.

Question 1: What are the primary stability concerns when using 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene with basic reagents?

Answer: The primary stability concerns for this molecule are centered on two functional groups: the aryl ether linkage and the aryl bromide bond.

-

Aryl Ether Cleavage: While ethers are generally considered stable, the C(aryl)-O bond can be susceptible to cleavage under exceptionally harsh basic conditions, particularly at elevated temperatures with very strong, non-hindered bases. However, this is not a common pathway under typical synthetic conditions. The strength of the C-F bonds in the trifluorobutoxy group significantly increases the metabolic and chemical stability of this moiety.[1]

-

Reactivity of the Aryl Bromide: The aryl bromide is the most reactive site for many transformations, such as cross-coupling reactions. While not a stability issue in itself, unwanted side reactions can occur if the chosen base is too reactive or if reaction conditions are not optimized. For instance, in metal-catalyzed reactions, the choice of base can be critical to prevent catalyst deactivation or decomposition of the substrate.[2] In some specific cases, very strong bases can promote isomerization of aryl halides, though this is more common with substrates like bromopyridines.[3][4]

Question 2: How does the 4,4,4-trifluorobutoxy group influence the molecule's stability?

Answer: The trifluorobutoxy group has a profound stabilizing effect. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl end of the chain highly resistant to chemical and thermal degradation.[1] This stability is a key reason for incorporating fluorinated motifs into pharmaceuticals and agrochemicals.[1][5] Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring, though the insulating butoxy chain mitigates this effect compared to a direct trifluoromethoxy (-OCF₃) substituent.[1][6]

Question 3: Can the C-Br bond be compromised by strong bases?

Answer: The C(aryl)-Br bond is generally stable to most bases in the absence of a metal catalyst. Direct nucleophilic aromatic substitution of the bromide is unlikely unless the ring is highly activated by potent electron-withdrawing groups, which is not the case here. The primary concern with bases and the C-Br bond is in the context of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). In these cases, the base is a crucial component of the catalytic cycle and its strength must be carefully matched to the specific reaction to ensure efficient and clean conversion.[7][8]

Question 4: Are there specific bases that should be avoided?

Answer: While 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is robust, it is prudent to avoid unnecessarily harsh conditions. The use of extremely strong bases like organolithium reagents (e.g., n-BuLi) at elevated temperatures should be approached with caution, as they have the potential to cleave ether linkages or induce other side reactions.[9] For most applications, such as cross-coupling, weaker inorganic bases are generally sufficient and safer for the integrity of the molecule.

Part 2: Troubleshooting Guides for Common Synthetic Applications

This section provides structured troubleshooting advice for specific experimental scenarios.

Scenario 1: Decomposition Observed During a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig)

Issue: Upon running a Suzuki or Buchwald-Hartwig coupling, TLC or LC-MS analysis shows consumption of the starting material but a low yield of the desired product, accompanied by multiple unidentified byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting decomposition in cross-coupling reactions.

Detailed Analysis:

-

Evaluate the Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can sometimes compromise functional group compatibility, especially in complex substrates.[2] For many cross-coupling reactions involving aryl bromides, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder and often more effective alternative.[7][8]

-

Control the Temperature: While many cross-coupling reactions require heat, excessive temperatures can lead to the decomposition of the catalyst, ligands, or even the substrate itself. It is recommended to run a temperature screen, starting from 80 °C, to find the optimal balance between reaction rate and stability.

-

Ensure Proper Degassing: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Inadequate degassing of the reaction solvent is a common cause of catalyst death and low yields. Ensure your solvent is sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

Scenario 2: Suspected Cleavage of the Trifluorobutoxy Ether Linkage

Issue: LC-MS analysis of the crude reaction mixture shows a mass corresponding to 4-bromophenol, suggesting the ether bond has been cleaved.

Potential Causes and Solutions:

This is an uncommon event and suggests that exceptionally harsh conditions were used.

-

Acidic Contamination: Ether cleavage is most commonly catalyzed by strong acids like HBr or HI.[10][11][12] Ensure that all reagents and solvents are free from acidic impurities. If your reaction generates a strong acid in situ, consider adding a non-nucleophilic scavenger base.

-

Extremely Strong Basic Conditions: As mentioned, powerful bases like organolithiums can cleave ethers.[9] This pathway typically involves deprotonation at the α-carbon of the ether. Given the structure, this would be the benzylic-like position. If such a reagent is necessary, conduct the reaction at the lowest possible temperature (e.g., -78 °C) to favor the desired reaction over potential degradation pathways.

Verification Protocol: Stability Test

If you suspect your reaction conditions are causing degradation, it is crucial to run a controlled experiment.

-

Setup: In a reaction vessel, combine 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene with the base and solvent you intend to use for your reaction.

-

Exclusion: Do NOT add the other coupling partner or the catalyst.

-

Conditions: Heat this mixture to the target reaction temperature and for the same duration.

-

Analysis: After the allotted time, quench the reaction and analyze the mixture by TLC and LC-MS.

-

Interpretation: If the starting material is consumed or byproducts are formed, your conditions are too harsh for the substrate. If the starting material remains intact, the observed decomposition in your main reaction is likely related to the catalyst or the other reagents.

Part 3: Data and Protocols

Table 1: General Base Compatibility Guide

This table provides a summary of recommended bases for reactions involving 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene.

| Base Type | Examples | Typical Application | Compatibility & Notes |

| Carbonates | K₂CO₃, Cs₂CO₃ | Suzuki, Heck, C-O/C-N Couplings | Excellent: Generally mild and well-tolerated. Cs₂CO₃ is often effective in challenging couplings.[7] |

| Phosphates | K₃PO₄ | Suzuki, Buchwald-Hartwig | Excellent: A widely used, effective, and mild base for many cross-coupling reactions.[7] |

| Alkoxides | NaOt-Bu, KOt-Bu | Buchwald-Hartwig Amination | Good to Fair: Highly effective but can be aggressive. Use with carefully selected ligands and at moderate temperatures. Can be incompatible with base-sensitive groups.[2] |

| Hydroxides | NaOH, KOH | Hydrolysis Reactions | Good: Generally stable for ester hydrolysis, but high temperatures should be avoided to prevent potential ether cleavage. |

| Organometallics | n-BuLi, s-BuLi | Halogen-Metal Exchange | Poor (Use with Caution): High potential for side reactions, including ether cleavage.[9] Must be used at very low temperatures (-78 °C). |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general method for the Suzuki-Miyaura coupling of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene, prioritizing its stability.

Caption: Workflow for a stability-focused Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To a round-bottom flask, add 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the aryl bromide).

-

Degassing: Seal the flask and thoroughly degas the mixture by sparging with nitrogen or argon for 20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

This protocol utilizes a moderately active catalyst and a mild inorganic base, which are well-suited to preserving the integrity of the trifluorobutoxy ether moiety while effectively promoting the cross-coupling reaction.

References

-

Biscoe, M. R., et al. (2009). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Cristau, H.-J., et al. (2009). A highly efficient Cu-catalyzed C−O bond-forming reaction of alcohol and aryl bromides. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

-

Puleo, T. R., & Bandar, J. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]

-

Hunt, I. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. University of Calgary. Available at: [Link]

-

Puleo, T. R., & Bandar, J. (2020). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. ChemRxiv. Available at: [Link]

-

Lee, C.-W., & Buchwald, S. L. (2000). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link]

- BenchChem. (2025).

-

Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Chemistry LibreTexts. Available at: [Link]

- van der Born, D., et al. (2024). Triflyl [F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic F-Fluorination Reactions.

- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. PubChem. Available at: [Link]

- National Center for Biotechnology Information. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed.

- Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of General Chemistry.

-

Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene? Chemistry Stack Exchange. Available at: [Link]

- Organic Chemistry. (2025).

- Kim, D. W., et al. (2003). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Bulletin of the Korean Chemical Society.

- BenchChem. (2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorination: How 1-Bromo-4-(trifluoromethoxy)benzene Enhances Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

- Chemsrc. (2025). 1-Bromo-4-(trifluoromethoxy)benzene. Chemsrc.

-

ChemTube3D. (2025). Interactive 3D Chemistry Animations. University of Liverpool. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Handling precautions for 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Technical Support Center: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Welcome to the Specialty Fluorinated Intermediates Support Hub

Product Identity: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Chemical Class: Halogenated Aryl Ether / Fluorinated Building Block

Primary Application: Introduction of metabolically stable fluorinated ether "tails" in medicinal chemistry (modulates lipophilicity and blocks

Module 1: Physical Integrity & Storage

Troubleshooting physical appearance and stability anomalies.[1]

Q: The material arrived as a slushy mixture of solid and liquid.[1] Is it degraded?

A: Likely not. This compound is prone to supercooling .[1]

-

The Science: The 4,4,4-trifluorobutoxy chain adds conformational flexibility, which often depresses the melting point compared to shorter-chain analogs (like trifluoromethoxy derivatives).[1] It may exist as a low-melting solid or a viscous liquid depending on ambient temperature and purity.[1]

-

Protocol:

-

Check the Certificate of Analysis (CoA) for the specific melting point range (typically near ambient, ~20–30°C, though specific batch data takes precedence).[1]

-

Gently warm the container to 40°C. If it melts into a clear, homogeneous liquid, it is physically stable.[1]

-

Red Flag: If solid precipitates remain at 45°C, or if the liquid is dark brown/black, check for HBr formation (see below).[1]

-

Q: The liquid has turned from colorless to yellow/orange. Can I still use it?

A: Use with caution; purification recommended.

-

The Science: The color change indicates oxidation or the liberation of trace Hydrogen Bromide (HBr).[1] While the trifluorobutoxy ether linkage is chemically robust, the aryl bromide moiety is light-sensitive.[1]

-

Corrective Action:

-

Minor Yellowing: Pass through a short plug of basic alumina or silica gel (neutralized) to remove acidic impurities before use in sensitive metal-catalyzed couplings.[1]

-

Dark Orange/Red: Distill under reduced pressure.

-

-

Prevention: Always store under Argon/Nitrogen at 2–8°C, protected from light.

Module 2: Reaction Troubleshooting (Synthesis)

Optimizing cross-coupling and Grignard formation.

Q: My Suzuki-Miyaura coupling yields are low (<40%). The starting material remains unreacted.

A: The issue is likely oxidative addition kinetics or solubility .[1]

-

The Science: The trifluorobutoxy group is electron-withdrawing (inductively) but the oxygen atom is mesomerically donating.[1] Overall, the ring is moderately deactivated compared to simple alkyl-benzenes.[1] Furthermore, the fluorinated tail increases lipophilicity, potentially causing phase-transfer issues in aqueous/organic biphasic systems.[1]

Optimization Protocol:

| Parameter | Standard Condition | Optimized for Fluorinated Ethers | Reason |

| Solvent | THF/Water | Dioxane/Water (4:[1]1) or Toluene | Higher boiling point; better solubilization of the lipophilic tail.[1] |

| Base | Stronger bases facilitate the transmetallation step for deactivated systems.[1] | ||

| Catalyst | Bidentate or bulky phosphine ligands stabilize the Pd(II) intermediate and prevent dehalogenation.[1] |

Q: I cannot initiate the Grignard reagent formation.

A: The fluorinated chain can passivate the Magnesium surface if not strictly anhydrous.

-

The Science: Fluorine atoms can coordinate weakly with Mg, and the lipophilicity of the chain requires strictly dry ethereal solvents to maintain the Grignard in solution.[1]

-

Step-by-Step Initiation:

-

Dryness: Flame-dry glassware; use THF distilled from Na/Benzophenone.[1]

-

Activation: Add Mg turnings and a single crystal of Iodine (

). -

The Trick: Add 1,2-dibromoethane (0.1 eq) before the substrate to etch the Mg surface (entrainment method).[1]

-

Addition: Add the 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene as a concentrated solution in THF dropwise. Do not dump it all in at once.

-

Module 3: Safety & Handling (EHS)

Specific precautions for fluorinated aromatics.

Q: What are the specific hazards regarding the fluorine content during disposal?

A: Do not incinerate in standard organic waste streams without verifying facility capabilities.

-

The Risk: Thermal decomposition of this molecule releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

), which can damage standard incinerator scrubbers and pose severe inhalation risks.[1] -

Disposal Protocol:

Q: Which glove material offers the best protection?

A: The lipophilic butyl chain allows this molecule to permeate latex rapidly.[1]

| Glove Material | Compatibility | Breakthrough Time |

| Nitrile | Recommended | >480 min (Double gloving advised) |

| Latex | Unsafe | <10 min (Rapid permeation) |

| PVA | Poor | Soluble in water/alcohols often used in cleanup |

Visual Troubleshooting Guides

Figure 1: Reaction Optimization Logic (Suzuki Coupling)

Use this workflow when conversion is poor.

Caption: Diagnostic logic for optimizing Palladium-catalyzed cross-couplings of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene.

References & Authority

-

PubChem Database. 1-Bromo-4-(trifluoromethoxy)benzene (Analogous Class Data).[1] National Library of Medicine.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for aryl bromide coupling protocols). Link[1]

-

Sigma-Aldrich (Merck). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene.[1] (Used for baseline safety data on bromo-fluoro-alkoxy benzenes).[1] Link

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Optimization."[1] (Source for catalyst selection for deactivated aryl halides). Link

Disclaimer: This guide is based on chemical principles for the class of fluorinated aryl ethers.[1] Always verify specific batch properties with the manufacturer's Certificate of Analysis.

Sources

Technical Support Center: Storage and Handling of Light-Sensitive Aryl Bromides

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of light-sensitive aryl bromides. Adherence to these guidelines is critical for maintaining reagent integrity, ensuring experimental reproducibility, and preventing the formation of unwanted impurities that can compromise research outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes some aryl bromides light-sensitive?

A1: The photosensitivity of aryl bromides stems from the carbon-bromine (C-Br) bond's susceptibility to homolytic cleavage upon absorption of light energy, particularly in the UV spectrum.[1] This process, known as photolysis, generates a highly reactive aryl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions, leading to product degradation and the formation of impurities. The presence of certain functional groups on the aromatic ring can enhance this photosensitivity.

Q2: How can I visually identify if my aryl bromide has degraded?

A2: While not always definitive, visual inspection can offer initial clues. Common signs of degradation include:

-

Color Change: Many pure aryl bromides are colorless or pale yellow. A noticeable darkening, such as turning brown or black, can indicate decomposition.

-

Phase Change: The appearance of precipitates in a liquid aryl bromide or the discoloration of a solid can suggest the formation of insoluble byproducts.

It is crucial to note that significant degradation can occur before any visual changes are apparent. Therefore, analytical confirmation is recommended if you suspect a problem.

Q3: What are the ideal storage conditions for light-sensitive aryl bromides?

A3: To minimize degradation, light-sensitive aryl bromides should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Light Protection | Store in amber glass vials or bottles.[2][3] For highly sensitive compounds, wrap the container in aluminum foil.[1] | Amber glass effectively blocks UV and blue light, the most energetic and damaging wavelengths.[1] |

| Temperature | Store in a cool, dark place.[4] For many, refrigeration (2-8°C) or freezing (-20°C) is recommended.[3] Always consult the manufacturer's datasheet.[3] | Lower temperatures slow down the rate of chemical reactions, including degradation pathways.[5] |

| Atmosphere | For particularly sensitive or long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[6] | This displaces oxygen and moisture, which can participate in degradation reactions initiated by light or heat.[7] |

| Container Seal | Ensure the container is tightly sealed to prevent exposure to air and humidity.[4] | Moisture can hydrolyze some aryl bromides or participate in side reactions.[6] |

Q4: Can I still use an aryl bromide that shows signs of partial degradation?

A4: Using a partially degraded aryl bromide is strongly discouraged. The presence of impurities can lead to:

-

Reduced reaction yields: The actual concentration of the desired starting material is lower than anticipated.

-

Formation of unexpected side products: Impurities can react with your reagents, complicating purification and analysis.[1]

-

Inconsistent results: The type and amount of impurities can vary, leading to poor reproducibility.

If you suspect degradation, it is best to perform a quality control check (see Protocol 2) or discard the reagent and use a fresh batch.

Q5: What is the best way to handle and dispense a light-sensitive aryl bromide?